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Compound of Interest

Compound Name: 2-Chloro-5-methylthiophene

CAS No.: 17249-82-0

Cat. No.: B100211

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-5-
methylthiophene (C₅H₅ClS), a key intermediate in the synthesis of various pharmaceutical

and agrochemical compounds. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational

dataset for researchers in synthetic chemistry and drug development.

Quantitative Spectral Data
The spectral data for 2-Chloro-5-methylthiophene is summarized in the tables below,

providing a clear and concise reference for compound identification and characterization.

¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

6.67 d H-3

6.55 d H-4

2.45 s -CH₃

Solvent: CDCl₃

¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

135.0 C-5

128.0 C-2

126.3 C-4

125.0 C-3

15.2 -CH₃

Solvent: CDCl₃

Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Assignment

~3100 Aromatic C-H Stretch

~2920 Aliphatic C-H Stretch

~1540 C=C Aromatic Ring Stretch

~1450 C-H Bend (Methyl)

~1050 C-S Stretch

~800 C-Cl Stretch

Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

132 100 [M]⁺ (³⁵Cl)

134 33 [M+2]⁺ (³⁷Cl)

97 High [M - Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for

thiophene derivatives like 2-Chloro-5-methylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of 5-10 mg of 2-Chloro-5-methylthiophene is dissolved in

approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal

standard (0 ppm).

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a standard

frequency for protons (e.g., 300 or 500 MHz).

¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a

spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse program is typically employed to simplify the

spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer

relaxation delay are often required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. The chemical

shifts are referenced to the internal standard (TMS).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like 2-Chloro-5-methylthiophene, the spectrum

can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum is

collected.

Data Acquisition: The sample is placed in the instrument, and the infrared spectrum is

recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve

the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Preparation: A dilute solution of 2-Chloro-5-methylthiophene is prepared in a

volatile organic solvent, such as dichloromethane or hexane.

GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas

chromatograph. The GC is equipped with a capillary column suitable for separating volatile

organic compounds. The oven temperature is programmed to ramp up to ensure good

separation of the analyte from any impurities and the solvent.

MS Detection: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) is a common method used for ionization.
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Data Acquisition and Analysis: The mass spectrometer scans a range of mass-to-charge

ratios (m/z) to detect the molecular ion and its fragment ions. The resulting mass spectrum is

a plot of relative ion intensity versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Chloro-5-methylthiophene.
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Caption: Logical workflow of spectral analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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